molecular formula C7H6N4O2S B2586875 N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396638-08-6

N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2586875
CAS No.: 1396638-08-6
M. Wt: 210.21
InChI Key: WAQLHFZZWJKNRX-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound designed for research applications in medicinal chemistry and drug discovery. This hybrid molecule incorporates both a 1,2,3-thiadiazole and an isoxazole ring, two privileged scaffolds known for their diverse biological activities. Isoxazole-carboxamide derivatives have demonstrated significant potential in pharmacological research, particularly as anticancer agents. Recent studies show that structurally similar compounds exhibit potent antiproliferative activities against various cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The compound's core structure is also relevant to antimicrobial research, as thiadiazole derivatives are being investigated for their potential to target bacterial enzymes like serine acetyltransferase (SAT), a key component in the cysteine biosynthesis pathway of many pathogens . This mechanism is of growing interest for developing novel antimicrobial adjuvants to address antibiotic resistance. Additionally, isoxazole-4-carboxamide derivatives have recently been identified as intriguing modulators of ionotropic glutamate receptors (AMPA receptors) in neurological research . This research application is particularly relevant for investigating non-opioid pathways in chronic pain management. The compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety data sheets prior to use.

Properties

IUPAC Name

4-methyl-N-(1,2-oxazol-4-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c1-4-6(14-11-10-4)7(12)9-5-2-8-13-3-5/h2-3H,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQLHFZZWJKNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the isoxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This could include the use of metal-free synthetic routes to minimize toxicity and waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different substituents on the isoxazole or thiadiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of thiadiazole and isoxazole exhibit potent antibacterial effects, particularly against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study highlighted the synthesis of several thiadiazole derivatives that were tested for their activity against M. tuberculosis. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against wild-type strains, indicating strong antitubercular potential .

CompoundMIC (μg/mL)Target Pathogen
3a0.5M. tuberculosis (H37Rv)
4a0.045M. tuberculosis (H37Ra)

Anticancer Activity

N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its anticancer properties across various cancer cell lines. The compound's structural features contribute to its ability to inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Studies

Research conducted on several derivatives revealed significant growth inhibition in multiple cancer cell lines including SNB-19 and OVCAR-8. One specific derivative exhibited a percent growth inhibition (PGI) of 86.61% against SNB-19 cells .

Cell LinePGI (%)Compound
SNB-1986.61This compound
OVCAR-885.26This compound
NCI-H4075.99This compound

Anti-inflammatory Potential

Emerging research suggests that compounds with thiadiazole and isoxazole moieties can also exhibit anti-inflammatory properties. These properties are particularly relevant in the context of chronic inflammatory diseases.

Research Insights

In one study focusing on the anti-inflammatory effects of various thiadiazole derivatives, notable reductions in pro-inflammatory cytokines were observed when tested in vitro .

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Overview of Analogs

The following table summarizes key analogs, their substituents, biological activities, and research findings:

Compound Name Substituent Biological Activity Key Findings
Target Compound Isoxazol-4-yl Under investigation Hypothesized to interact with plant defense or ion channels based on analogs
Tiadinil (TDL) 3-Chloro-4-methylphenyl Plant activator (SAR induction) Induces resistance to Pseudomonas syringae in tomato; effective under salt stress; elevates ABA levels
BTP2 4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl SOC channel inhibition Blocks SOCE-mediated Ca²⁺ entry in leukemia cells; used in cancer research
N-(2,5-Dimethoxyphenyl) analog 2,5-Dimethoxyphenyl Unknown (physicochemical focus) Density: 1.339 g/cm³; pKa ~10.09; methoxy groups may enhance solubility
Thiazole analogs (4-pyridinyl) 4-Pyridinyl (thiazole core) Synthetic focus Synthesized via coupling reactions; thiazole core may alter bioactivity

Physicochemical and Structural Insights

  • Substituent Effects: Electron-Withdrawing Groups (BTP2): The trifluoromethyl groups in BTP2 enhance lipophilicity and metabolic stability, critical for its function as an SOC inhibitor . Chloro-Methyl Phenyl (TDL): Balances lipophilicity for plant uptake while maintaining activity under abiotic stress .
  • Heterocycle Impact: Thiadiazole vs.

Biological Activity

N-(Isoxazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data and case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining an isoxazole ring with a thiadiazole moiety, which is known for its potential in various pharmacological applications. The synthesis typically involves the reaction of isoxazole derivatives with thiadiazole precursors under specific conditions to yield the desired compound.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study reported that derivatives of 4-methyl-1,2,3-thiadiazole exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, indicating strong antibacterial activity. For instance:

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus ATCC 259231.953.91
Enterococcus faecalis ATCC 2921215.6262.5

The compound showed a lethal effect against Gram-positive bacteria with MBC/MIC ratios indicating bactericidal activity .

2. Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives, including this compound. Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms:

Cell Line IC50 (µM)
MCF-7 (breast cancer)7 - 20
A549 (lung cancer)<20
K562 (leukemia)<1.50

These findings suggest that the compound can effectively induce apoptosis in cancer cells and may target specific molecular pathways involved in tumor growth and metastasis .

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations significantly lower than conventional anti-inflammatory drugs:

Compound Inhibition (%)
N-(isoxazol)IL-6: 89%, TNF-α: 78%
DexamethasoneIL-6: 83%, TNF-α: 72%

This suggests that the compound may serve as a potent alternative in treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A clinical study demonstrated that this compound was effective against multi-drug resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like nitrofurantoin.
  • Cancer Cell Line Studies : In vitro experiments revealed that treatment with the compound led to significant reductions in cell viability across multiple cancer types, indicating its potential as a chemotherapeutic agent.
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to controls, supporting its therapeutic potential in inflammatory conditions.

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